molecular formula C7H9ClN2O2 B1475201 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one CAS No. 1598829-43-6

3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one

Cat. No. B1475201
M. Wt: 188.61 g/mol
InChI Key: BYYZTVJCSWNBMT-UHFFFAOYSA-N
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Description

3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one, often referred to as CME-P2, is a pyrazinone derivative that has been studied for its potential applications in scientific research. This compound has been studied for its synthesis, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

  • New Insights into the Synthesis and Characterization of Pyrazines : This study offers a detailed synthetic route for 2-methoxy-3-alkylpyrazines, highlighting the nuances in chemical structure identification through gas chromatographic retention indices and nuclear magnetic resonance (NMR) experiments. It underscores the importance of precise synthetic methods and characterization in organic chemistry research (Schmarr et al., 2011).

Novel Tricyclic Ring Systems

  • Derivatives of Novel Tricyclic Ring Systems : This work describes the preparation of pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones, showcasing the versatility of pyrazine derivatives in forming complex, novel molecular structures, indicative of the compound's utility in advancing synthetic organic chemistry (Eller et al., 2009).

Hydrogen-bonded Structures

  • Hydrogen-bonded Chains in Pyrazolyl Compounds : This research presents the analysis of hydrogen-bonded structures in pyrazolyl compounds, which plays a critical role in understanding molecular interactions and designing materials with desired properties (Trilleras et al., 2005).

Versatile Synthetic Routes

  • A Novel and Versatile Entry to Asymmetrically Substituted Pyrazines : This study elaborates on a novel procedure for synthesizing tri- and tetrasubstituted pyrazines, highlighting the method's efficiency and the potential for creating a wide range of derivatives for various applications (Mehta et al., 2008).

properties

IUPAC Name

3-chloro-1-(2-methoxyethyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-12-5-4-10-3-2-9-6(8)7(10)11/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYZTVJCSWNBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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